5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-d2-2,3,3-ethylene Oxide-d3
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Overview
Description
5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-d2-2,3,3-ethylene Oxide-d3 is a complex organic compound primarily used in scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a naphthalen-1-yloxy group, and deuterium-labeled ethylene oxide. It is often utilized in various fields of chemistry and biology due to its distinct properties.
Preparation Methods
The synthesis of 5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-d2-2,3,3-ethylene Oxide-d3 involves several steps. The process typically starts with the preparation of the benzyloxy and naphthalen-1-yloxy intermediates. These intermediates are then subjected to a series of reactions, including alkylation and deuterium exchange, to introduce the deuterium-labeled ethylene oxide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-d2-2,3,3-ethylene Oxide-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-d2-2,3,3-ethylene Oxide-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Research involving this compound focuses on its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-d2-2,3,3-ethylene Oxide-d3 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The deuterium labeling allows for detailed studies of its metabolic fate and the identification of its molecular targets.
Comparison with Similar Compounds
Compared to other similar compounds, 5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-d2-2,3,3-ethylene Oxide-d3 stands out due to its unique structure and deuterium labeling. Similar compounds include:
1-(Benzyloxy)propan-2-yl-d2-2,3,3-ethylene Oxide-d3: Lacks the naphthalen-1-yloxy group.
5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-2,3,3-ethylene Oxide: Does not contain deuterium labeling.
1-(Naphthalen-1-yloxy)propan-2-yl-d2-2,3,3-ethylene Oxide-d3: Lacks the benzyloxy group.
These comparisons highlight the uniqueness of this compound in terms of its structure and labeling, making it a valuable compound in research.
Properties
Molecular Formula |
C20H18O3 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
2,2,3-trideuterio-3-[dideuterio-(5-phenylmethoxynaphthalen-1-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C20H18O3/c1-2-6-15(7-3-1)12-22-19-10-4-9-18-17(19)8-5-11-20(18)23-14-16-13-21-16/h1-11,16H,12-14H2/i13D2,14D2,16D |
InChI Key |
ZIDRYHGFQZLOEX-CZRXMBMZSA-N |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=CC3=C2C=CC=C3OCC4=CC=CC=C4)[2H] |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=C2C=CC=C3OCC4=CC=CC=C4 |
Origin of Product |
United States |
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